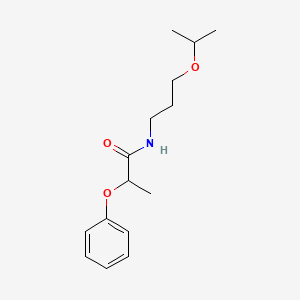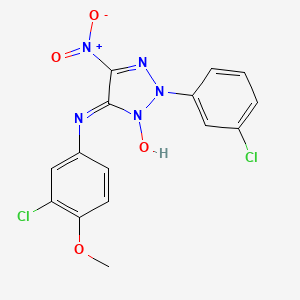![molecular formula C22H18N2O2S B4189332 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4189332.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide, also known as BM 212, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 exerts its effects through the inhibition of various enzymes and proteins. In Alzheimer's disease, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 inhibits the aggregation of Aβ peptides by binding to them and preventing their self-assembly. In cancer, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. In inflammation, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has been shown to have various biochemical and physiological effects. In Alzheimer's disease, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 reduces the formation of Aβ plaques and improves cognitive function. In cancer, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 induces apoptosis and inhibits cell proliferation. In inflammation, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 reduces the production of pro-inflammatory cytokines and improves the symptoms of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212. One direction is to investigate its potential applications in other diseases such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods to reduce the cost of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 and to identify its potential side effects.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 is a promising chemical compound with potential applications in various fields such as neurodegenerative diseases, cancer, and inflammation. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 and to identify its limitations and potential side effects.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are responsible for the formation of plaques in Alzheimer's disease. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has also been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide 212 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-13-16(22-24-19-5-3-4-6-20(19)27-22)9-12-18(14)23-21(25)15-7-10-17(26-2)11-8-15/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVRHLKGPTYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4189255.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)
![N,N-dimethyl-N'-[4-(4-morpholinyl)-2-quinazolinyl]-1,4-benzenediamine hydrochloride](/img/structure/B4189278.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189291.png)
![1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B4189294.png)
![N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
![N-benzyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4189317.png)

![1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![N-(3,5-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4189367.png)